Sodium naphthalenide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

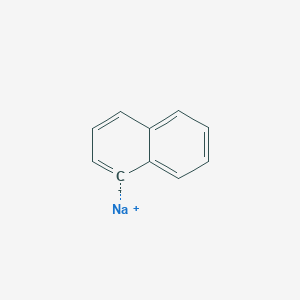

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1H-naphthalen-1-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.Na/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUMLEDLZDMGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CC=CC2=C1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Na | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188347 | |

| Record name | Sodium naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3481-12-7 | |

| Record name | Sodium naphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Sodium Naphthalenide

For Researchers, Scientists, and Drug Development Professionals

Sodium naphthalenide is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, widely utilized in synthetic chemistry as a potent reducing agent.[1] This guide provides a detailed examination of its chemical structure, formation, and key properties, supported by experimental data and visualizations.

Formation and Electronic Structure

This compound is typically generated in situ by the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2] The formation involves a single-electron transfer from the sodium atom to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule.

This transfer results in the formation of a sodium cation (Na⁺) and a naphthalene radical anion ([C₁₀H₈]•⁻).[2] The resulting solution is characterized by a deep green color, with strong absorptions centered around 463 and 735 nm.[1] The radical anion nature of the naphthalenide species gives it a strong signal in electron paramagnetic resonance (EPR) spectroscopy near g = 2.0.[1]

The unpaired electron in the naphthalenide anion is not localized on a single carbon atom but is delocalized across the entire π-system of the aromatic naphthalene rings. This delocalization is crucial to its stability.

References

The Genesis of a Powerful Reductant: A Technical Guide to the Discovery and History of Sodium Naphthalenide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of sodium naphthalenide, a powerful reducing agent that has found widespread application in organic, organometallic, and inorganic chemistry. From its initial synthesis to its modern-day utility, this document provides a comprehensive overview for researchers and professionals in the chemical sciences.

Discovery and Historical Context

The first documented preparation of an addition compound of an alkali metal and a polycyclic aromatic hydrocarbon was reported in 1936 by Norman D. Scott, J. F. Walker, and V. L. Hansley.[1][2][3] Their pioneering work, published in the Journal of the American Chemical Society, detailed a novel method for the preparation of these reactive species.[1][2][3] This discovery opened a new chapter in synthetic chemistry, providing a potent and soluble source of electrons for a variety of chemical transformations.

This compound is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻.[4][5][6] It is typically generated in situ and is not isolated as a solid.[5] The resulting solution in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or dimethoxyethane, is characterized by its intense dark green color.[4][5][6]

Physicochemical Properties

The unique properties of this compound stem from the formation of the naphthalene (B1677914) radical anion. The transfer of an electron from a sodium atom to the lowest unoccupied molecular orbital (LUMO) of a naphthalene molecule results in a paramagnetic species with a distinct set of characteristics.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Chemical Formula | Na⁺[C₁₀H₈]⁻ | |

| Molar Mass | 151.164 g·mol⁻¹ | [4] |

| Appearance | Dark green solution/crystals | [4] |

| Reduction Potential | approx. -2.5 V vs NHE | [4] |

| UV-Vis Absorption Maxima (in THF) | 463 nm, 735 nm | [4] |

| EPR Signal g-value | near 2.0 | [4] |

| Hyperfine Splitting Constants (α-protons) | 4.95 Gauss | [7] |

| Hyperfine Splitting Constants (β-protons) | 1.865 Gauss | [7] |

Spectroscopic and Magnetic Characteristics

The radical nature of the naphthalenide anion gives rise to a strong Electron Paramagnetic Resonance (EPR) signal near a g-value of 2.0.[4] The interaction of the unpaired electron with the protons of the naphthalene ring results in a complex hyperfine splitting pattern. The magnitudes of the hyperfine splitting constants for the alpha and beta protons are 4.95 and 1.865 gauss, respectively.[7] This observation confirms the delocalization of the unpaired electron across the entire naphthalene molecule.[7]

The deep green color of this compound solutions is a result of strong absorptions in the visible region of the electromagnetic spectrum, with peaks centered at 463 nm and 735 nm.[4]

Experimental Protocols

The preparation of this compound is a relatively straightforward procedure, though it requires strict anaerobic and anhydrous conditions due to the high reactivity of the radical anion with oxygen and protic solvents.

Synthesis of this compound in Tetrahydrofuran (THF)

This protocol is adapted from established laboratory procedures.

Materials:

-

Sodium metal

-

Naphthalene

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask with a stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add freshly cut sodium metal to a dry round-bottom flask containing a magnetic stir bar.

-

Add naphthalene to the flask. A slight molar excess of sodium is often used to ensure complete reaction of the naphthalene.

-

Add anhydrous THF to the flask via cannula or syringe.

-

Stir the mixture at room temperature. The solution will gradually turn a deep green color as the sodium reacts with the naphthalene. The reaction is typically stirred overnight to ensure complete formation of the this compound.

-

The resulting dark green solution is the this compound reagent and is ready for use in situ.

Visualizing the Synthesis and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of this compound and the fundamental reaction mechanism.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway: Formation of this compound

Caption: Formation of this compound via single electron transfer.

Applications in Chemical Synthesis

This compound is a versatile reagent with a broad range of applications in chemical synthesis, primarily as a potent reducing agent.[4] Its utility stems from its ability to donate a single electron to a suitable acceptor molecule, initiating a variety of chemical transformations.

Key applications include:

-

Reduction of Organic Halides: It is widely used for the dehalogenation of alkyl and aryl halides.

-

Initiation of Anionic Polymerization: this compound can act as an initiator for the polymerization of various monomers, such as styrene.

-

Synthesis of Organometallic Compounds: It serves as a reducing agent in the preparation of low-valent metal complexes.

-

Cleavage of Ethers and Esters: Under certain conditions, it can be used to cleave ether and ester functional groups.

-

Generation of Other Reactive Species: It can be used to generate other radical anions or dianions by electron transfer.

The discovery of this compound by Scott, Walker, and Hansley has had a lasting impact on the field of chemistry, providing a powerful tool for synthetic chemists to effect a wide array of chemical transformations. Its continued use in both academic and industrial research underscores the significance of this fundamental discovery.

References

- 1. Sodium Naphthalene. I. A New Method for the Preparation of Addition Compounds of Alkali Metals and Polycyclic Aromatic Hydrocarbons | Semantic Scholar [semanticscholar.org]

- 2. Sodium Naphthalene. I. A New Method for the Preparation of Addition Compounds of Alkali Metals and Polycyclic Aromatic Hydrocarbons (1936) | N. D. Scott | 206 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [a.osmarks.net]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]

synthesis of sodium naphthalenide from naphthalene and sodium metal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium naphthalenide, a potent single-electron transfer reagent widely utilized in organic and organometallic chemistry. This document details the underlying reaction mechanism, provides meticulously outlined experimental protocols, presents quantitative data in a clear tabular format, and emphasizes critical safety considerations for the handling of the pyrophoric and moisture-sensitive reagents involved.

Core Concepts: The Electron Transfer Mechanism

The formation of this compound is a classic example of a single-electron transfer (SET) from an alkali metal to a polycyclic aromatic hydrocarbon. In this reaction, sodium metal donates a valence electron to a naphthalene (B1677914) molecule, resulting in the formation of the this compound radical anion.

The reaction proceeds in a suitable ethereal solvent, typically tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), which solvates the resulting sodium cation, stabilizing the radical anion. The resulting solution is characterized by a distinctive deep green color, which serves as a visual indicator of the presence of the this compound radical anion. The unpaired electron in the naphthalene radical anion is delocalized over the entire aromatic system.

Below is a diagram illustrating the single-electron transfer from a sodium atom to a naphthalene molecule to form the this compound radical anion.

Caption: Single-electron transfer from sodium to naphthalene.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a this compound solution. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried prior to use.

Materials and Reagents:

-

Sodium metal, stored under mineral oil

-

Naphthalene, reagent grade

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

Procedure:

-

Preparation of Sodium Metal: In a glovebox or under a stream of inert gas, carefully cut a piece of sodium metal (e.g., 0.25 g, ~11 mmol) to expose a fresh, silvery surface. Rinse the sodium piece with anhydrous hexanes to remove the protective mineral oil and then briefly dry the metal.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add naphthalene (e.g., 1.41 g, 11 mmol).

-

Addition of Sodium: Carefully add the prepared sodium metal to the flask containing the naphthalene.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 50 mL) to the flask via a cannula or a syringe.

-

Reaction: Stir the mixture vigorously at room temperature. The solution will gradually develop a deep green color as the sodium reacts with the naphthalene. The reaction is typically complete within 2-4 hours, as indicated by the complete dissolution of the sodium metal and the persistence of the intense green coloration. For larger scale reactions, stirring overnight is recommended to ensure full conversion.

-

Storage and Use: The resulting this compound solution is air and moisture sensitive and should be used immediately or stored under an inert atmosphere in a sealed flask. It is recommended to use the solution within a few days of its preparation.

Quantitative Data

The concentration and stability of this compound solutions are critical parameters for their successful application in synthesis. The following tables summarize key quantitative data related to the synthesis and stability of this reagent.

Table 1: Reagent Stoichiometry and Concentration

| Parameter | Value | Reference |

| Molar Ratio (Sodium:Naphthalene) | 1:1 to 1.2:1 | |

| Typical Concentration | 0.2 - 0.5 M in THF | |

| Appearance | Intense, deep green solution |

Table 2: Stability of this compound Solutions

| Solvent | Temperature (°C) | Stability | Observations | Reference |

| THF | 25 | Moderate | Solution should be used within a few days. | |

| THF | -20 | Good | Increased stability; recommended for longer storage. | |

| DME | 25 | Moderate | Similar stability to THF at room temperature. | |

| Diethyl Ether | 25 | Poor | Inadequate solvation of the sodium cation. |

Safety and Handling

The synthesis and handling of this compound require strict adherence to safety protocols due to the hazardous nature of the reagents.

Hazard Identification:

-

Sodium Metal: Highly reactive and pyrophoric. Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously. Causes severe skin and eye burns.

-

Naphthalene: Flammable solid. Harmful if swallowed or inhaled. Suspected of causing cancer.

-

This compound Solution: Highly reactive, air, and moisture sensitive. The solution is corrosive and will cause severe burns upon contact. The THF solvent is highly flammable.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Appropriate chemical-resistant gloves (e.g., nitrile gloves, consult manufacturer's compatibility chart).

-

Closed-toe shoes.

Handling and Disposal:

-

All manipulations must be carried out under an inert atmosphere (glovebox or Schlenk line).

-

Keep away from water and other protic sources.

-

In case of a small fire involving sodium metal, use a Class D fire extinguisher (for combustible metals) or smother with dry sand or soda ash. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.

-

To quench excess this compound solution, slowly add it to a flask containing a less reactive alcohol, such as isopropanol, under an inert atmosphere and with cooling. Once the green color has dissipated, the solution can be further quenched by the slow addition of water.

-

Dispose of all waste in accordance with local, state, and federal regulations.

Below is a workflow diagram outlining the key safety considerations during the synthesis of this compound.

An In-Depth Technical Guide on the Electron Transfer Mechanism of Sodium Naphthalenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electron transfer mechanism of sodium naphthalenide, a powerful reducing agent utilized in organic synthesis and various chemical processes. The document details the formation of the naphthalenide radical anion, its characteristic spectroscopic properties, and the kinetics of its electron transfer reactions with a focus on quantitative data and detailed experimental methodologies.

Formation and Properties of this compound

This compound is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻. It is typically generated in situ by the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1] The formation of the intensely green-colored this compound solution results from the transfer of a single electron from the sodium atom to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule, creating a radical anion.[2]

The resulting naphthalene radical anion is a potent reducing agent, with a reduction potential of approximately -2.5 V versus the normal hydrogen electrode (NHE).[1] This strong reducing power makes it a versatile reagent in synthetic chemistry.

The Core Electron Transfer Mechanism

The fundamental reactivity of this compound stems from its ability to donate a single electron to a suitable acceptor molecule (substrate). This single electron transfer (SET) is the initial and rate-determining step in many of its reactions.

The general mechanism can be depicted as:

Na⁺[C₁₀H₈]⁻• + Substrate ⟶ [C₁₀H₈] + Substrate⁻• + Na⁺

Upon accepting an electron, the substrate is converted into its corresponding radical anion, which can then undergo a variety of subsequent reactions, including further reduction, dimerization, fragmentation, or protonation.

Reactions with Alkyl Halides

A prominent application of this compound is in the reduction of alkyl halides. The initial electron transfer to the alkyl halide results in the formation of an alkyl radical and a halide anion.[2] This is followed by a series of possible subsequent reactions, leading to the formation of alkanes, dimeric alkanes, and other products. The overall process is believed to proceed via a radical mechanism rather than a direct nucleophilic substitution.[2]

Reactions with Carbonyl Compounds

This compound readily reacts with carbonyl compounds. The initial electron transfer generates a ketyl radical anion. Depending on the reaction conditions and the nature of the carbonyl compound, this intermediate can dimerize to form a pinacolate, which upon hydrolysis yields a diol, or it can accept a second electron to form a dianion, which upon hydrolysis gives an alcohol.[2]

Quantitative Data

A critical aspect of understanding the electron transfer mechanism is the quantitative analysis of its kinetics and thermodynamics.

Spectroscopic Data

The this compound radical anion exhibits a characteristic deep green color due to strong absorptions in the visible spectrum.

| Spectroscopic Parameter | Value | Solvent |

| UV-Vis Absorption Maxima (λ_max_) | 463 nm, 735 nm | THF/DME |

| Electron Paramagnetic Resonance (g-value) | ~2.0 | THF/DME |

| EPR Hyperfine Coupling Constant (α-protons) | 4.95 G | THF |

| EPR Hyperfine Coupling Constant (β-protons) | 1.865 G | THF |

Data sourced from Wikipedia and a 1972 study by Vora.[1][2]

Kinetic Data

The rate of electron transfer from this compound is highly dependent on the substrate. The following table summarizes a key rate constant.

| Reaction | Rate Constant (k) | Temperature | Solvent |

| This compound + H₂O | 1.01 x 10⁴ M⁻¹s⁻¹ | 20°C | THF |

Data sourced from a 1972 study by Vora.[2]

Experimental Protocols

Precise experimental techniques are required to study the fast electron transfer reactions of the air- and moisture-sensitive this compound.

Synthesis of this compound in THF

A standard procedure for the preparation of a this compound solution is as follows:

-

In an inert atmosphere glovebox, charge a dry round-bottom flask equipped with a glass-coated stir bar with sodium metal and naphthalene.[3]

-

Add anhydrous tetrahydrofuran (THF) to the flask.[3]

-

Stir the resulting dark green mixture at room temperature overnight to ensure the complete reaction of the sodium.[3] The solution is typically used within a few days of preparation.[3]

Stopped-Flow Kinetic Analysis

The rapid kinetics of electron transfer from this compound are often studied using the stopped-flow technique. This method allows for the rapid mixing of the this compound solution with a substrate solution and the subsequent monitoring of the reaction progress on a millisecond timescale by observing changes in absorbance at a specific wavelength (e.g., one of the characteristic absorption maxima of the naphthalenide radical anion).

General Procedure:

-

Load one syringe of the stopped-flow apparatus with the freshly prepared this compound solution and the other with a solution of the substrate, both under an inert atmosphere.

-

Rapidly inject the two solutions into a mixing chamber, which then flows into an observation cell.

-

The flow is abruptly stopped, and the change in absorbance over time is recorded using a spectrophotometer.

-

The resulting kinetic trace is then fitted to an appropriate rate law to determine the rate constant of the reaction.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of this compound and to determine its reduction potential.

General Procedure for CV in THF:

-

Solvent and Electrolyte Preparation: Use freshly distilled and dry THF containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). It is crucial to thoroughly degas the solution to remove dissolved oxygen, which can react with the naphthalenide radical anion.[4]

-

Electrode Setup: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: A blank CV of the solvent and electrolyte is recorded to ensure there are no interfering peaks in the potential window of interest.[4] The this compound solution is then added to the electrochemical cell under an inert atmosphere, and the cyclic voltammogram is recorded by scanning the potential.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for the direct observation and characterization of the naphthalene radical anion.

Experimental Parameters:

-

Solvent: THF or DME

-

Temperature: Room temperature or low temperatures to study ion pairing effects.[5]

-

Frequency: X-band (~9.5 GHz) is commonly used.[6]

The EPR spectrum provides the g-value, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nuclei (protons) of the naphthalene molecule.[5][6] The splitting pattern and coupling constants provide valuable information about the distribution of the unpaired electron density within the molecule.[2]

Visualizing the Process and Workflow

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the electron transfer mechanism of this compound.

Caption: Electron transfer from sodium to naphthalene forms the radical anion, which then reduces a substrate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and kinetic analysis of this compound.

Caption: Workflow for synthesis, characterization, and kinetic analysis of this compound.

References

physical and chemical properties of sodium naphthalenide

For Researchers, Scientists, and Drug Development Professionals

Sodium naphthalenide is a powerful reducing agent and a key reagent in organic, organometallic, and inorganic synthesis. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its preparation and use, and visualizations of its fundamental reaction pathways.

Physical and Chemical Properties of this compound

This compound, with the chemical formula Na⁺[C₁₀H₈]⁻, is an organic salt that is typically generated in situ for immediate use. When isolated, it crystallizes as a solvate. The defining feature of this compound is the naphthalene (B1677914) radical anion, which is responsible for its deep green color and potent reducing capabilities.

Quantitative Data

| Property | Value | Notes |

| Chemical Formula | Na⁺[C₁₀H₈]⁻ | |

| Molar Mass | 151.164 g/mol | |

| Appearance | Deep green crystals (when isolated as a solvate); Intense green solution | The color is characteristic of the naphthalene radical anion. |

| Solubility | Soluble in ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME). Insoluble in less polar solvents like diethyl ether. | Specific quantitative solubility data is not readily available. |

| UV-Vis Absorption | λmax at 463 nm and 735 nm (in THF) | These absorptions give rise to the deep green color of the solution. |

| Electron Paramagnetic Resonance (EPR) | Strong signal near g = 2.0 | Confirms the radical nature of the anion. |

| Redox Potential | Approximately -2.5 V vs. NHE | This highly negative potential makes it a very strong reducing agent. |

| Thermal Stability | Solutions are known to decompose over time. Stability is improved at lower temperatures. | Decomposition can occur via reaction with the solvent. |

Experimental Protocols

Strict adherence to anhydrous and anaerobic techniques is crucial for the successful preparation and use of this compound, as it is highly reactive towards water and oxygen.

Protocol 1: Preparation of a this compound Solution in Tetrahydrofuran (THF)

This protocol describes the in-situ generation of a this compound solution for use as a reducing agent.

Materials:

-

Sodium metal, clean and free of oxide layer

-

Naphthalene

-

Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, gas inlet, and a septum

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Assemble the glassware and flame-dry it under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

To the flask, add naphthalene (1.0 equivalent).

-

Carefully add freshly cut pieces of sodium metal (1.0 to 1.1 equivalents) to the flask.

-

Introduce anhydrous THF via a cannula or a dry syringe. The concentration is typically in the range of 0.1 to 1 M.

-

Stir the mixture vigorously at room temperature under a positive pressure of inert gas.

-

The solution will gradually turn from colorless to a deep, dark green, indicating the formation of the this compound radical anion. This process can take several hours to overnight to ensure complete reaction.

-

The resulting solution is ready for use. Its concentration can be determined by titration if required.

Protocol 2: Titration to Determine the Concentration of this compound

The concentration of the prepared this compound solution can be determined by titration against a standard solution of a reducible compound, such as benzophenone, until the characteristic green color disappears.

Chemical Reactivity and Mechanisms

This compound's reactivity is dominated by its ability to act as a potent single-electron transfer (SET) agent and a strong base.

Single-Electron Transfer (SET) Reactions

The naphthalene radical anion readily donates its unpaired electron to a suitable acceptor molecule, generating a new radical anion and neutral naphthalene. This is the fundamental step in its role as a reducing agent.

Caption: General mechanism of single-electron transfer from this compound.

This initial electron transfer can be followed by a variety of reaction pathways depending on the substrate.

-

With Alkyl Halides: The reaction proceeds via an initial electron transfer to the alkyl halide, leading to the formation of an alkyl radical and a halide anion. The alkyl radical can then undergo further reactions such as dimerization, disproportionation, or reaction with the solvent.

-

With Carbonyl Compounds: Aldehydes and ketones are reduced to the corresponding alcohols. The mechanism involves the transfer of one electron to form a ketyl radical anion, which can then either dimerize to form a pinacol (B44631) or accept a second electron to form a dianion, which upon hydrolysis yields the alcohol.

-

With Esters: Esters can be reduced to the corresponding acyloins. The reaction is thought to proceed through a radical-anion intermediate.

Basicity and Protonation Reactions

The naphthalene radical anion is a strong base and will readily react with protic solvents such as water and alcohols. This reaction leads to the decomposition of the reagent and the formation of dihydronaphthalene and naphthalene.

2 Na⁺[C₁₀H₈]⁻• + 2 H₂O → C₁₀H₁₀ + C₁₀H₈ + 2 NaOH

This reactivity highlights the critical need for anhydrous conditions when working with this compound.

Caption: Preparation of this compound and its decomposition via protonation.

Logical Workflow for a Typical Reduction Reaction

The use of this compound in a synthetic workflow requires careful planning and execution under an inert atmosphere.

Caption: A typical experimental workflow for a reduction using this compound.

An In-depth Technical Guide to the Formation and Stability of the Sodium Naphthalenide Radical Anion

For Researchers, Scientists, and Drug Development Professionals

Sodium naphthalenide, an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, serves as a potent reducing agent in a variety of chemical syntheses, including organic, organometallic, and inorganic applications.[1] This guide provides a comprehensive overview of the formation of the this compound radical anion, its stability under various conditions, and detailed experimental protocols for its preparation and use.

Formation and Properties of this compound

The this compound radical anion is typically generated in situ through the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent.[1] The formation involves the transfer of an electron from the sodium atom to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule, an unoccupied antibonding p-p π* orbital.[2] This process results in the formation of a deeply colored radical anion.[3]

The reaction is an equilibrium that is significantly influenced by the solvent's ability to solvate the resulting sodium cation.[2][3] Polar aprotic solvents are essential for stabilizing the cation and driving the equilibrium towards the formation of the radical anion.[2][4] The effectiveness of common solvents follows the order: diethyl ether < tetrahydrofuran (B95107) (THF) < 1,2-dimethoxyethane (B42094) (DME).[2] Diethyl ether is generally considered not polar enough for the reaction to proceed effectively.[5]

The resulting solution of this compound is characterized by a distinctive dark green color, which arises from strong absorptions in the visible spectrum, with peaks centered around 463 nm and 735 nm.[1] As a radical species, it exhibits a strong signal in electron paramagnetic resonance (EPR) spectroscopy near a g-value of 2.0.[1] The unpaired electron is delocalized over the entire naphthalene ring system, which is confirmed by the hyperfine splitting pattern in its EPR spectrum, showing interaction with both the alpha and beta protons of the naphthalene core.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preparation and stability of this compound solutions.

Table 1: Reagents and Conditions for this compound Formation

| Parameter | Value | Source |

| Typical Molarity | 0.44 M in THF | [5] |

| Reagents (for 0.44 M solution) | Sodium metal (0.243g, 10.6 mmol) | [5] |

| Naphthalene (1.128g, 8.80 mmol) | [5] | |

| Anhydrous THF (20 mL) | [5] | |

| Alternative Reagents | Naphthalene (12.8 g, 0.1 mole) | [7] |

| Sodium (2.3 g, 0.1 g atom) | [7] | |

| Tetrahydrofuran (200 mL) | [7] | |

| Reaction Time | Stirred overnight at room temperature | [5] |

| 3 hours | [8] |

Table 2: Stability of Alkali Metal Naphthalenides

| Alkali Metal/Solvent | Temperature | Stability Assessment | Source |

| [LiNaph] in THF | Low temperature (-30 °C) | Most stable combination | [9] |

| [NaNaph] in THF | Not specified | Less stable than [LiNaph] in THF | [9] |

| [LiNaph] in DME | Not specified | Less stable than in THF | [9] |

| [NaNaph] in DME | Not specified | Less stable than in THF | [9] |

| General Shelf-life | Room Temperature | Use within five days is recommended | [5] |

Experimental Protocols

Strictly anaerobic and anhydrous conditions are critical for the successful preparation and handling of this compound due to its high reactivity with oxygen and protic solvents.[4]

Protocol 1: Preparation of a 0.44 M this compound Solution in THF

This protocol is adapted from a procedure for generating the reagent for subsequent reactions.[5]

Materials:

-

Sodium metal (0.243 g, 10.6 mmol)

-

Naphthalene (1.128 g, 8.80 mmol)

-

Anhydrous tetrahydrofuran (THF) (20 mL)

-

50 mL round-bottom flask with a glass-coated stir bar

-

Glovebox or Schlenk line setup

Procedure:

-

Inside a glovebox, charge the 50 mL round-bottom flask with the glass-coated stir bar, sodium metal, and naphthalene.

-

Add 20 mL of anhydrous THF to the flask.

-

Seal the flask and stir the dark green mixture at room temperature overnight to ensure complete reaction of the sodium.

-

The resulting solution is ready for use. It is recommended to use the solution within five days of preparation.[5]

Protocol 2: General Preparation of this compound

This protocol provides a more general approach to the synthesis of this compound.[7]

Materials:

-

Naphthalene (12.8 g, 0.1 mole)

-

Sodium metal (2.3 g, 0.1 g atom)

-

Anhydrous tetrahydrofuran (THF) (200 mL)

-

Appropriate reaction vessel equipped with a stirrer and nitrogen inlet

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), add the anhydrous THF to the reaction vessel.

-

Add the naphthalene to the THF and stir until dissolved.

-

Carefully add the sodium metal to the naphthalene solution.

-

Continue stirring the mixture. The solution will gradually turn a deep green color as the this compound forms. The reaction progress can be monitored by the disappearance of the metallic sodium.

-

Once the sodium is fully consumed, the solution is ready for its intended use.

Key Pathways and Mechanisms

The following diagrams illustrate the fundamental chemical processes involving the this compound radical anion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Radical anion - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. organic chemistry - Structure of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chemdotes.discourse.group [chemdotes.discourse.group]

- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 7. prepchem.com [prepchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]

A Spectroscopic Guide to Sodium Naphthalenide Solutions: Preparation, Characterization, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium naphthalenide solutions, a potent reducing agent frequently utilized in organic, organometallic, and inorganic chemistry. This document details the preparation of this deep green radical anion and delves into its characterization using Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental protocols and quantitative data are presented to facilitate the accurate and reproducible analysis of this compound in a laboratory setting.

Preparation of this compound Solution

This compound is typically prepared in situ by the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2] The reaction results in the formation of a deeply colored green solution, indicative of the this compound radical anion.[1]

Experimental Protocol:

A representative procedure for the preparation of a this compound solution in THF is as follows:[3][4]

-

Materials:

-

Sodium metal

-

Naphthalene

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In an inert atmosphere (e.g., a glovebox), a round-bottom flask equipped with a magnetic stir bar is charged with sodium metal and a stoichiometric amount of naphthalene.[3]

-

Anhydrous THF is added to the flask.[3]

-

The mixture is stirred at room temperature. The solution will gradually turn a deep green color as the sodium reacts with the naphthalene.[1] The reaction is often left to stir overnight to ensure complete formation of the this compound.[3]

-

The concentration of the resulting solution can be determined spectroscopically, as detailed in the following sections. It is crucial to handle this compound solutions under inert conditions as the radical anion is highly reactive towards protic sources like water and alcohols, leading to its decomposition.[1]

Spectroscopic Characterization

The unique electronic structure of the naphthalenide radical anion gives rise to distinct spectroscopic signatures that are invaluable for its identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary and straightforward method for confirming the formation of this compound and for determining its concentration. The deep green color of the solution is due to strong absorptions in the visible and near-infrared regions of the electromagnetic spectrum.[1]

The UV-Vis spectrum of this compound in THF is characterized by two major absorption bands.[1][5][6] However, the exact positions of these maxima can vary slightly depending on the solvent and the nature of the ion pairing between the naphthalenide anion and the sodium cation.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| THF | 463 | 735 | Not specified | [1] |

| THF | ~470 | ~735 | Not specified | [6] |

| THF | 735 | 827 | Not specified | [5] |

Note: The molar absorptivity for a related compound in THF has been reported with values in the range of 1000-2000 M⁻¹cm⁻¹, which can serve as a rough estimate.[3] For accurate quantitative analysis, it is recommended to determine the molar absorptivity under the specific experimental conditions being used.

Experimental Protocol for UV-Vis Spectroscopy:

-

Instrumentation: A standard UV-Vis spectrophotometer is suitable for analysis.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., THF) under an inert atmosphere.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

-

Measurement:

-

Use a quartz cuvette with a known path length (typically 1 cm).

-

Record the absorbance spectrum of a solvent blank.

-

Record the absorbance spectra of the this compound solutions at different concentrations.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at a specific λmax versus concentration.

-

The concentration of an unknown solution can be determined using its absorbance and the Beer-Lambert law (A = εbc).

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a radical anion with an unpaired electron, this compound exhibits a strong Electron Paramagnetic Resonance (EPR) signal.[1] EPR spectroscopy is a powerful technique for the direct detection and characterization of this paramagnetic species. The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling).

The g-value for the this compound radical anion is typically close to that of a free electron (g ≈ 2.0023).[1] The spectrum is further characterized by hyperfine splitting arising from the coupling of the unpaired electron with the protons of the naphthalene ring and, under certain conditions, with the sodium nucleus (²³Na, I = 3/2). The extent of this coupling is sensitive to the solvent, temperature, and the degree of ion pairing.

| Parameter | Value/Description | Solvent/Conditions | Reference |

| g-value | ≈ 2.0 | Ethereal solvents | [1] |

| Proton Hyperfine Coupling | Varies with solvent and cation, typically small. | Various | [1] |

| Sodium Hyperfine Coupling | Strongly dependent on solvent and temperature. | Various | [1] |

Experimental Protocol for EPR Spectroscopy:

-

Instrumentation: An X-band EPR spectrometer is commonly used.

-

Sample Preparation:

-

The this compound solution is prepared under inert conditions.

-

The solution is transferred to a quartz EPR tube, which is then flame-sealed or capped under an inert atmosphere.

-

-

Measurement:

-

The EPR tube is placed in the resonant cavity of the spectrometer.

-

The spectrum is recorded at a specific temperature (often room temperature or lower to observe detailed hyperfine structure).

-

-

Data Analysis:

-

The g-value is determined from the center of the spectrum.

-

Hyperfine coupling constants are measured from the splitting patterns in the spectrum. Spectral simulation software can be used to accurately determine these parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The paramagnetic nature of the this compound radical anion presents challenges for direct NMR observation. The unpaired electron leads to significant line broadening and large chemical shifts (hyperfine shifts) of the nuclear resonances, making the acquisition of a well-resolved spectrum of the radical anion itself difficult.[7]

However, NMR spectroscopy is a valuable tool for monitoring the formation of this compound and its subsequent reactions. By observing the ¹H and ¹³C NMR spectra of the reaction mixture, one can follow the consumption of the diamagnetic naphthalene starting material and the appearance of signals corresponding to byproducts or subsequent reaction products.[4]

In a typical reaction mixture, the sharp signals of naphthalene will decrease in intensity as it is converted to the paramagnetic this compound. Any subsequent reaction of the naphthalenide will lead to the appearance of new diamagnetic products, which can be readily characterized by standard NMR techniques.

Experimental Protocol for NMR Spectroscopy (Reaction Monitoring):

-

Instrumentation: A standard NMR spectrometer.

-

Sample Preparation:

-

Prepare the reaction mixture in a deuterated ethereal solvent (e.g., THF-d₈) in an NMR tube under an inert atmosphere.

-

An internal standard can be added for quantitative analysis.

-

-

Measurement:

-

Acquire ¹H and/or ¹³C NMR spectra of the reaction mixture at different time points.

-

-

Data Analysis:

-

Integrate the signals of the starting material (naphthalene) and any diamagnetic products to determine their relative concentrations and monitor the progress of the reaction.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the preparation and spectroscopic characterization of this compound.

Caption: Formation of this compound Solution.

Caption: Spectroscopic Characterization Workflow.

Conclusion

The spectroscopic characterization of this compound solutions is essential for verifying its formation, determining its concentration, and monitoring its reactivity. UV-Vis spectroscopy provides a rapid and convenient method for quantification, while EPR spectroscopy offers definitive proof of the radical anion's presence and detailed information about its electronic structure. Although direct NMR observation of the paramagnetic naphthalenide is challenging, NMR spectroscopy remains a crucial tool for following the progress of reactions in which it is a reagent. The experimental protocols and data presented in this guide serve as a valuable resource for researchers employing this versatile reducing agent.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Electronic Structure of Sodium Naphthalenide

Abstract: This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the electronic structure of the sodium naphthalenide radical anion. It details the computational methodologies employed, presents key quantitative data in a structured format, and visualizes the workflow of these theoretical investigations. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug development who are interested in the properties and reactivity of this important radical anion.

Introduction

This compound, an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, is a potent reducing agent utilized in a variety of chemical syntheses. The transfer of an electron from a sodium atom to the lowest unoccupied molecular orbital (LUMO) of a naphthalene (B1677914) molecule results in the formation of the naphthalenide radical anion. This radical anion is characterized by its deep green color and a strong electron paramagnetic resonance (EPR) signal. Understanding the electronic structure of this radical anion is crucial for predicting its reactivity and for the rational design of chemical processes in which it is involved. Theoretical calculations, particularly those based on quantum mechanics, have proven to be invaluable tools for probing the intricacies of its electronic and vibrational properties.

Computational Methodologies

The theoretical investigation of the naphthalenide radical anion's electronic structure has been effectively carried out using a combination of ab initio molecular orbital theory and density functional theory (DFT). A notable study in this area has provided a detailed vibrational analysis of the radical anions of both undeuterated naphthalene (naphthalene-h8) and its deuterated analog (naphthalene-d8).

The primary computational methods employed in this research include:

-

Complete Active Space Self-Consistent Field (CASSCF): This ab initio method is well-suited for studying molecules with significant static correlation, such as radical species. It provides a good qualitative description of the electronic structure.

-

Density Functional Theory (DFT) with the B3LYP functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used in computational chemistry. It has been shown to provide a good balance between computational cost and accuracy for a wide range of molecular systems, including radical anions. Calculations at the B3LYP level have been found to yield a better correlation between observed and calculated absolute IR intensities for the naphthalenide radical anion[1].

The vibrational force field and infrared (IR) intensities of the naphthalenide radical anions were calculated at these levels of theory to provide a comprehensive understanding of their vibrational spectra[1].

Quantitative Data

The theoretical calculations have yielded significant quantitative data regarding the vibrational properties of the naphthalenide radical anions. A key finding is the presence of a few strong IR bands in the 1700–900 cm⁻¹ region, with intensities on the order of 10² km mol⁻¹[1]. These intense bands are a characteristic feature of the radical anion.

Calculated Vibrational Frequencies and IR Intensities

The tables below summarize the calculated vibrational frequencies and IR intensities for the b₂ᵤ modes of the naphthalene-h8 and naphthalene-d8 (B43038) radical anions, which are among the most intense in the IR spectrum. These calculations were performed at the B3LYP level of theory.

Table 1: Calculated B3LYP Vibrational Frequencies (ν) and IR Intensities (A) for the b₂ᵤ Modes of the Naphthalene-h8 Radical Anion [1]

| Mode | ν (cm⁻¹) | A (km mol⁻¹) |

| ν₃₅ | 1506 | 289 |

| ν₃₆ | 1358 | 567 |

| ν₃₇ | 1248 | 15 |

| ν₃₈ | 1000 | 18 |

| ν₃₉ | 763 | 11 |

| ν₄₀ | 471 | 1 |

Table 2: Calculated B3LYP Vibrational Frequencies (ν) and IR Intensities (A) for the b₂ᵤ Modes of the Naphthalene-d8 Radical Anion [1]

| Mode | ν (cm⁻¹) | A (km mol⁻¹) |

| ν₃₅ | 1475 | 165 |

| ν₃₆ | 1318 | 290 |

| ν₃₇ | 1042 | 148 |

| ν₃₈ | 845 | 13 |

| ν₃₉ | 651 | 1 |

| ν₄₀ | 453 | 1 |

The strong IR intensity of specific b₂ᵤ modes is attributed to the contribution from a particular molecular symmetry coordinate where the C-C bonds in one ring stretch while those in the other ring contract[1]. This vibrational motion induces a significant change in the electronic structure, leading to a large dipole moment derivative and consequently, a high IR intensity[1].

Workflow for Theoretical Calculations

The logical workflow for performing theoretical calculations on the electronic structure of the naphthalenide radical anion is depicted in the following diagram. This process outlines the key steps from the initial setup of the molecular geometry to the final analysis of the calculated properties.

Caption: Workflow for theoretical electronic structure calculations.

Conclusion

Theoretical calculations, particularly DFT with the B3LYP functional, have provided significant insights into the electronic and vibrational structure of the this compound radical anion. The calculated vibrational spectra are in good agreement with experimental observations and have elucidated the origin of the characteristic strong IR bands. This in-depth understanding of the electronic structure is fundamental for predicting the reactivity of this important chemical species and for its application in organic synthesis and materials science. The methodologies and data presented in this guide serve as a valuable resource for researchers working in related fields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Solvent in Sodium Naphthalenide Formation

Abstract

This compound (Na+[C10H8]•−) is a potent reducing agent widely utilized in organic, organometallic, and inorganic chemistry.[1] Its formation, stability, and reactivity are critically dependent on the choice of solvent. This technical guide elucidates the pivotal role of the solvent in the generation of this compound, focusing on the underlying chemical principles, ion pair dynamics, and practical experimental considerations. Quantitative data are summarized for clarity, and detailed protocols are provided to ensure reproducible results in a research setting.

Introduction: The Chemistry of this compound

This compound is an organic salt that exists as a radical anion.[1] It is formed through the single electron transfer (SET) from a sodium metal surface to the lowest unoccupied molecular orbital (LUMO) of a naphthalene (B1677914) molecule. This process is an equilibrium reaction, as depicted below:

Na(s) + C₁₀H₈ ⇌ Na⁺[C₁₀H₈]•⁻

The resulting naphthalene radical anion is characterized by its intense dark green color, with UV-visible absorption maxima around 463 nm and 735 nm in ethereal solvents.[1] The position of this equilibrium and the stability of the resulting radical anion are overwhelmingly influenced by the solvent system employed. The solvent's primary functions are to solvate the resulting sodium cation (Na⁺), thereby providing the thermodynamic driving force for the reaction, and to provide a medium that is inert to the highly reactive and basic radical anion.[2][3]

The Critical Functions of the Solvent

The selection of an appropriate solvent is the most crucial parameter for the successful generation of this compound. Ethereal, aprotic solvents are exclusively used for this purpose.[1][2]

Cation Solvation: The Thermodynamic Driving Force

The transfer of an electron from sodium metal to naphthalene is energetically unfavorable in the gas phase. The reaction becomes feasible only when the resulting sodium cation is stabilized through solvation.[3] Polar aprotic solvents, particularly ethers like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), are essential.[1][2] The lone pairs of electrons on the oxygen atoms of these solvents coordinate with the Na⁺ ion, forming a stable solvation shell. This coordination releases energy, which drives the overall equilibrium towards the formation of the this compound ion pair.

In contrast, non-polar solvents or those with poor coordinating ability, such as diethyl ether, are generally ineffective for the formation of this compound.[4] Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are unsuitable as they are not stable and react with the naphthalenide radical anion.[5][6]

Influence on Ion Pair Structure

In solution, this compound exists as an equilibrium between different types of ion pairs, primarily contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). The nature of the solvent dictates the predominant species.[7][8]

-

Contact Ion Pairs (CIP): The cation and anion are in direct contact, with the solvent coordinating to the exterior of the pair. In moderately polar ethers like THF, this compound exists predominantly as a contact ion pair.[7]

-

Solvent-Separated Ion Pairs (SSIP): One or more solvent molecules are inserted between the cation and the anion, effectively insulating them from each other. More powerful solvating agents, such as the bidentate ligand DME, can more effectively chelate the Na⁺ ion and favor the formation of solvent-separated ion pairs.[7]

The type of ion pair has significant consequences for the reactivity of the naphthalenide. In SSIPs, the radical anion is "freer" and often exhibits higher reactivity as a reducing agent compared to the more sterically encumbered and electronically stabilized CIP.

Stability of the this compound Solution

The naphthalenide anion is strongly basic and will be rapidly protonated and destroyed by protic sources such as water or alcohols.[1] Therefore, all solvents and reagents must be rigorously anhydrous.

Even in suitable ethereal solvents, solutions of this compound have limited stability. The radical anion is capable of slowly reducing the solvent itself, which can lead to polymerization of ethers like THF.[5] This degradation is accelerated by increased temperature. Consequently, this compound is almost always generated in situ for immediate use, and preparations are often conducted at reduced temperatures to enhance stability.[1][5] Studies have shown that lithium naphthalenide solutions in THF stored at -30 °C exhibit the greatest stability.[5]

Quantitative Data Summary

The choice of solvent directly impacts the spectroscopic properties and stability of the this compound solution.

Table 1: Properties of Common Solvents for this compound Formation

| Solvent | Abbreviation | Structure | Boiling Point (°C) | Dielectric Constant (ε) | Ion Pair Type with Na⁺ |

| Tetrahydrofuran | THF | C₄H₈O | 66 | 7.6 | Predominantly Contact Ion Pair (CIP)[7] |

| 1,2-Dimethoxyethane | DME | C₄H₁₀O₂ | 85 | 7.2 | Favors Solvent-Separated Ion Pair (SSIP) |

Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Tetrahydrofuran (THF) | ~735 | ~463 | [1] |

| N,N-Dimethylacetamide (DMAc) | ~850 | ~757 | [9] |

Note: The slight red-shift in λmax observed in DMAc compared to THF is attributed to the higher dielectric constant of DMAc.[9]

Experimental Protocols

The following protocol details the in situ preparation of a this compound solution in THF under an inert atmosphere. This procedure should be performed by trained personnel in a suitable laboratory environment.

Protocol: Preparation of 0.44 M this compound in THF

Reagents and Equipment:

-

Sodium metal (e.g., 0.243 g, 10.6 mmol)

-

Naphthalene (e.g., 1.128 g, 8.80 mmol)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) (20 mL)

-

Inert atmosphere glovebox or Schlenk line

-

50 mL round-bottom flask

-

Glass-coated magnetic stir bar

Procedure: [4]

-

Preparation: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Charging the Flask: Inside a glovebox, add the sodium metal (cut into small, clean pieces to expose a fresh surface) and naphthalene to the 50 mL round-bottom flask containing a stir bar.

-

Solvent Addition: Add 20 mL of anhydrous THF to the flask. An immediate color change to dark green should be observed as the reaction begins.

-

Reaction: Seal the flask and stir the mixture at room temperature. The reaction is often allowed to proceed overnight to ensure the complete reaction of the limiting reagent (naphthalene) and dissolution of the corresponding amount of sodium.[4]

-

Usage: The resulting deep green solution of this compound is now ready for use as a reducing agent. It is recommended to use the solution within a few days of preparation.[4]

Safety Precautions:

-

Sodium metal is highly reactive and pyrophoric. Handle only under an inert atmosphere or under an inert liquid like mineral oil.

-

This compound is extremely air- and moisture-sensitive. All operations must be conducted under strictly anhydrous and anaerobic conditions.

-

The reaction is exothermic. For larger scale preparations, cooling may be necessary.

Visualizations

The following diagrams illustrate the core concepts of this compound formation and structure.

Caption: Equilibrium of this compound Formation.

Caption: Contact vs. Solvent-Separated Ion Pairs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. organic chemistry - Structure of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. chemdotes.discourse.group [chemdotes.discourse.group]

- 5. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.rsc.org [pubs.rsc.org]

understanding the deep green color of sodium naphthalenide solutions

For Researchers, Scientists, and Drug Development Professionals

The intense, deep green coloration of sodium naphthalenide solutions in ethereal solvents is a hallmark of this powerful reducing agent. This in-depth technical guide explores the fundamental principles governing this characteristic color, providing a comprehensive overview of its electronic origins, spectroscopic properties, and the experimental protocols for its preparation and characterization.

The Genesis of Color: Formation of the Naphthalenide Radical Anion

The striking green color of this compound arises not from the neutral naphthalene (B1677914) or sodium metal, but from the formation of the naphthalenide radical anion, [C₁₀H₈]⁻. This species is generated through a single electron transfer (SET) from the alkali metal (in this case, sodium) to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule.

This electron transfer process dramatically alters the electronic structure of the naphthalene moiety. The once empty LUMO becomes a singly occupied molecular orbital (SOMO), and the molecule transitions from a closed-shell system to an open-shell radical anion. It is the electronic transitions within this radical anion that are responsible for the absorption of light in the visible region, leading to the observed deep green color.

dot

Caption: Formation of the this compound radical anion.

Electronic Transitions and the Origin of the Green Color

The deep green color of this compound solutions is a direct consequence of the absorption of light in the visible spectrum. The naphthalenide radical anion exhibits strong absorptions in the red and blue regions of the spectrum, allowing green light to be transmitted, which the human eye perceives as a deep green color.

The primary electronic transitions responsible for this absorption are π-π* transitions within the radical anion. The transferred electron populates the former LUMO of naphthalene, creating a new set of possible electronic transitions at lower energies than in the parent naphthalene molecule. Specifically, the visible spectrum of this compound in tetrahydrofuran (B95107) (THF) is dominated by two main absorption bands.[1]

dot

Caption: Electronic transition in the naphthalenide radical anion.

Quantitative Spectroscopic Data

The UV-Visible spectrum of this compound is a key tool for its characterization and quantification. The following table summarizes the key spectroscopic data in tetrahydrofuran (THF), the most common solvent for its preparation and use.

| Spectroscopic Parameter | Value | Reference |

| Absorption Maximum 1 (λmax) | ~463 nm | [1] |

| Absorption Maximum 2 (λmax) | ~735 nm | [1] |

| Molar Absorptivity (ε) at ~471 nm | ~990 L mol⁻¹ cm⁻¹ | [2] |

| Molar Absorptivity (ε) at ~379 nm | ~2100 L mol⁻¹ cm⁻¹ | [2] |

Note: Molar absorptivity values can vary slightly depending on the specific conditions and the purity of the solution.

Experimental Protocols

Preparation of this compound Solution in THF

This protocol describes a typical laboratory-scale preparation of a this compound solution.

Safety Precautions:

-

Sodium metal is highly reactive and pyrophoric. Handle only under an inert atmosphere (e.g., in a glovebox) and with appropriate personal protective equipment (PPE).

-

Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. Use only freshly distilled or inhibitor-free, anhydrous THF.

-

The resulting this compound solution is highly air- and moisture-sensitive and is a strong reducing agent.

Materials and Equipment:

-

Naphthalene (reagent grade)

-

Sodium metal (stored under mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or a flask suitable for use in a glovebox

-

Magnetic stirrer and stir bar

-

Inert atmosphere (glovebox or Schlenk line with argon or nitrogen)

Procedure:

-

Preparation: In an inert atmosphere glovebox, add naphthalene to a dry Schlenk flask equipped with a magnetic stir bar.

-

Addition of Sodium: Carefully cut a piece of sodium metal, ensuring the removal of any oxide layer, and add it to the flask containing the naphthalene.

-

Addition of Solvent: Add anhydrous THF to the flask.

-

Reaction: Stir the mixture at room temperature. The solution will gradually turn deep green as the sodium reacts with the naphthalene. The reaction is typically complete within a few hours, often left to stir overnight to ensure full conversion.

-

Storage and Use: The resulting deep green solution of this compound is ready for use. It should be stored under an inert atmosphere and used within a few days, as it can degrade over time.

dot

References

Methodological & Application

Preparation of Sodium Naphthalenide Solution in THF: An Application Note and Protocol for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation, characterization, and application of sodium naphthalenide solution in tetrahydrofuran (B95107) (THF). This compound is a potent, single-electron transfer reducing agent with significant applications in organic and organometallic synthesis. Its deep green solution is generated in situ from the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent. This application note details the experimental protocol for its preparation, methods for determining its concentration, discusses its stability, and explores its utility in synthetic transformations relevant to drug development.

Introduction

This compound, with the chemical formula Na⁺[C₁₀H₈]⁻, is an organic salt that serves as a powerful reducing agent in a variety of chemical transformations.[1] The formation of the naphthalenide radical anion through the transfer of an electron from an alkali metal to naphthalene was first observed in the late 19th century. In solution, this radical anion is a potent reductant, capable of reducing a wide range of functional groups. Its strong reducing potential, coupled with its solubility in ethereal solvents like THF, makes it a valuable reagent in academic and industrial research, including the synthesis of complex molecules and pharmaceutical intermediates.

The deep green color of the solution is characteristic of the naphthalene radical anion and serves as a visual indicator of its presence.[1] The solution is typically prepared fresh for use due to its limited stability. This document provides detailed protocols for its preparation and standardization, along with important safety considerations for its handling.

Data Presentation

The following table summarizes the key quantitative parameters associated with the preparation and properties of this compound solution in THF.

| Parameter | Value | Notes |

| Molar Mass | 151.164 g/mol | For NaC₁₀H₈ |

| Appearance | Deep green solution | In THF |

| UV-Vis Absorption | 463 nm, 735 nm | Characteristic peaks of the naphthalenide radical anion.[1] |

| Reduction Potential | Approx. -2.5 V vs NHE | A strong reducing agent.[1] |

| Typical Concentration | 0.1 - 1.0 M | Prepared in situ based on synthetic needs. |

| Stability in THF | Limited, use within days | Degrades via reaction with the solvent.[2][3] |

Experimental Protocols

Protocol 1: Preparation of 0.5 M this compound Solution in THF

Materials:

-

Sodium metal, clean chunks

-

Naphthalene, reagent grade

-

Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

-

Argon or Nitrogen gas, high purity

-

Glass-coated magnetic stir bar

-

Schlenk flask or a two-necked round-bottom flask with a septum and gas inlet

Procedure:

-

Apparatus Setup: Assemble the flask with a magnetic stir bar and ensure it is oven-dried and cooled under a stream of inert gas.

-

Reagent Addition: In a glovebox or under a positive pressure of inert gas, add naphthalene (6.41 g, 50 mmol) to the flask.

-

Sodium Preparation: Carefully cut a piece of sodium metal (1.15 g, 50 mmol), ensuring a clean, unoxidized surface. Cut the sodium into small pieces and add them to the flask containing the naphthalene.

-

Solvent Addition: Add anhydrous THF (100 mL) to the flask via a cannula or syringe.

-

Reaction: Stir the mixture vigorously at room temperature. The solution will gradually turn deep green as the sodium reacts with the naphthalene. The reaction is typically complete within 2-4 hours, but can be stirred overnight to ensure full conversion.

-

Storage: The freshly prepared solution should be stored under an inert atmosphere and used as soon as possible, ideally within a few days.

Protocol 2: Determination of this compound Concentration by Titration

The concentration of the this compound solution can be determined by reacting it with a known excess of a quench agent and then titrating the remaining reagent or a product. A reliable method involves reaction with a chlorinated solvent to produce sodium chloride, which is then titrated with silver nitrate (B79036).

Materials:

-

This compound solution in THF

-

1,2-Dichloroethane (B1671644) (or another suitable chlorinated solvent)

-

Deionized water

-

Silver nitrate (AgNO₃) standard solution (e.g., 0.1 M)

-

Potassium chromate (B82759) (K₂CrO₄) indicator solution

Procedure:

-

Sample Preparation: Under an inert atmosphere, carefully transfer a precise volume (e.g., 1.0 mL) of the this compound solution into a flask.

-

Quenching: Add an excess of 1,2-dichloroethane to the solution. The deep green color will disappear as the this compound is consumed.

-

Extraction: Add a known volume of deionized water to the flask and shake to extract the sodium chloride into the aqueous phase.

-

Titration: Separate the aqueous layer and add a few drops of potassium chromate indicator. Titrate the solution with the standardized silver nitrate solution until the endpoint is reached (a faint, persistent reddish-brown precipitate of silver chromate).

-

Calculation: Calculate the concentration of the this compound solution based on the volume of silver nitrate solution used.

Diagrams

Reaction and Electron Transfer

Caption: Formation of the this compound radical anion via single electron transfer.

Experimental Workflow

Caption: A generalized workflow for the preparation and use of this compound.

Applications in Drug Development

This compound is a versatile reagent in organic synthesis, and its utility extends to the construction of complex molecules that are often the precursors to or analogs of pharmacologically active compounds. Its primary application is as a potent reducing agent.

-

Deprotection Strategies: In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. The cleavage of certain protecting groups can be challenging, and this compound offers a powerful solution. For instance, it is highly effective in the cleavage of sulfonamides to regenerate amines, a common step in the synthesis of pharmaceutical intermediates.

-

Reduction of Functional Groups: this compound can reduce a variety of functional groups that are resistant to milder reducing agents. This includes the reduction of aryl halides, esters, and epoxides. These transformations are fundamental in modifying molecular scaffolds to explore structure-activity relationships in drug discovery.

-

Initiation of Anionic Polymerization: While less direct to small molecule drug synthesis, this compound is a well-known initiator for anionic polymerization. This can be relevant in the development of drug delivery systems and biocompatible polymers.

Stability and Degradation

Solutions of this compound in THF are not stable over long periods and should be prepared fresh for optimal reactivity. The primary degradation pathway involves the reaction of the naphthalenide radical anion with the THF solvent.[2] This process is thought to be a reductive polymerization of THF, leading to a decrease in the concentration of the active reagent. The stability is temperature-dependent, with solutions being more stable at lower temperatures. It is recommended to use the solution within a few days of preparation when stored at room temperature.[3]

The strongly basic nature of the naphthalenide anion also makes it susceptible to reaction with protic sources, such as water and alcohols.[1] This reaction leads to the formation of dihydronaphthalene and the corresponding hydroxide (B78521) or alkoxide, neutralizing the active reagent. Therefore, it is crucial to use anhydrous solvents and maintain an inert atmosphere during its preparation and use.

Safety Precautions

This compound is a highly reactive and flammable reagent. It is also corrosive and can cause severe skin and eye irritation. Appropriate safety precautions must be taken during its preparation and handling.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen to prevent reaction with atmospheric oxygen and moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.